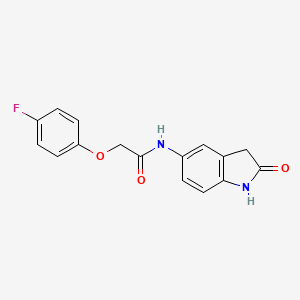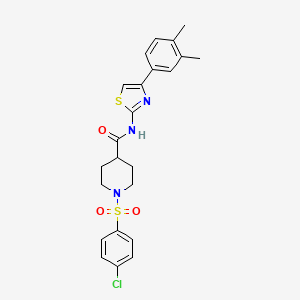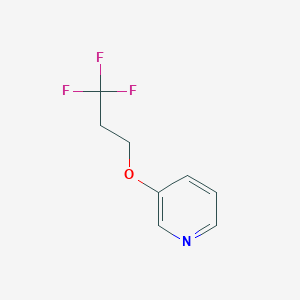![molecular formula C27H26N4O3S B2696301 N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-95-3](/img/structure/B2696301.png)
N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(cyclohexylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C27H26N4O3S . It has an average mass of 486.585 Da and a monoisotopic mass of 486.172546 Da .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a topic of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a quinoline ring via a carboxamide linkage .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Complex Formation and Solvate Structure : Research has shown that quinoline derivatives can form complex structures with other molecules. For example, different solvates of dicarboxylic acids with quinoline were prepared and structurally characterized, showcasing the ability of quinoline derivatives to engage in hydrogen bonding and encapsulation within molecular assemblies (Singh & Baruah, 2009).
- Catalysis and Chemical Transformations : The catalytic activity of compounds involving quinoline structures, such as in the solvent-free aminolysis of epoxides, signifies the potential of quinoline derivatives in synthesizing a new class of ionic liquids, highlighting their relevance in green chemistry applications (Fringuelli et al., 2004).
Biological Activities and Interactions
- Antimicrobial and Antitumor Activities : Substituted quinoline-2-carboxamides have been investigated for their biological activities, showing significant inhibition against mycobacterial species, including M. tuberculosis, and demonstrating low toxicity against human cell lines. This suggests their potential as antimycobacterial agents (Goněc et al., 2012).
- Cytotoxicity Against Cancer Cells : Novel amide derivatives of quinoline showed potent antiproliferative activities against various human cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Pirol et al., 2014).
Photophysical Properties
- Luminescent Properties : Studies on cyclometalating ligands based on quinoline structures have revealed highly luminescent platinum(II) complexes. These findings underscore the application of quinoline derivatives in developing luminescent materials, with properties such as diminishing concentration quenching and rigidochromic shifts, which are crucial for optoelectronic applications (Vezzu et al., 2011).
Eigenschaften
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c32-27(24-18-26(19-14-16-28-17-15-19)30-25-9-5-4-8-23(24)25)29-20-10-12-22(13-11-20)35(33,34)31-21-6-2-1-3-7-21/h4-5,8-18,21,31H,1-3,6-7H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGYYSHWXZKQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(furan-2-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2696218.png)


carboxamide](/img/structure/B2696225.png)

![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2696229.png)



![N-(4-ethylphenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2696235.png)
![benzo[d]thiazol-2-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2696236.png)
![3-(Chloromethyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2696237.png)

